molecular formula C19H16N2O3 B11704582 N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide

N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B11704582
M. Wt: 320.3 g/mol
InChI Key: WESYPQCPRHWCKH-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chromene ring, a hydrazide group, and a substituted phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation reaction between 2-oxo-2H-chromene-3-carbohydrazide and 4-methylacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide
  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide
  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-12-7-9-14(10-8-12)13(2)20-21-18(22)16-11-15-5-3-4-6-17(15)24-19(16)23/h3-11H,1-2H3,(H,21,22)/b20-13+

InChI Key

WESYPQCPRHWCKH-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC3=CC=CC=C3OC2=O)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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